molecular formula C22H16ClFN6OS B2845480 N-(2-chlorobenzyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide CAS No. 1207058-78-3

N-(2-chlorobenzyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide

Cat. No.: B2845480
CAS No.: 1207058-78-3
M. Wt: 466.92
InChI Key: DYRXBWZDMJYKLH-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is a heterocyclic compound featuring a fused pyrazolo-triazolo-pyrazine core. The thioacetamide linkage bridges the aromatic heterocycle and the chlorobenzyl moiety, suggesting unique electronic and steric properties.

Properties

CAS No.

1207058-78-3

Molecular Formula

C22H16ClFN6OS

Molecular Weight

466.92

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H16ClFN6OS/c23-17-4-2-1-3-15(17)12-25-20(31)13-32-22-27-26-21-19-11-18(14-5-7-16(24)8-6-14)28-30(19)10-9-29(21)22/h1-11H,12-13H2,(H,25,31)

InChI Key

DYRXBWZDMJYKLH-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CNC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=C(C=C5)F)Cl

solubility

not available

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds similar to N-(2-chlorobenzyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide exhibit significant antimicrobial properties. For instance:

  • Antitubercular Activity : Derivatives have shown promising results against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM for potent analogs .
  • Cytotoxicity Assessments : In vitro studies on human embryonic kidney cells (HEK293) indicated that several derivatives were non-toxic at concentrations effective against bacterial strains .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Research indicates that modifications in the structure can enhance selectivity and potency against various cancer cell lines:

  • Mechanism of Action : Similar compounds have been shown to inhibit key enzymes involved in tumor growth, suggesting that this compound may also act through similar pathways .

Case Studies

  • Antitubercular Activity Study : A comprehensive evaluation of various substituted pyrazolo-triazole derivatives against Mycobacterium tuberculosis revealed that certain compounds exhibited significant inhibitory effects .
  • Cytotoxicity Assessment : Cytotoxicity assays on HEK293 cells demonstrated a favorable safety profile for several derivatives at effective concentrations against bacterial strains .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Chloro/Fluoro Substituents

Key Differences in Substituent Positioning and Electronic Effects:

  • 2-Chlorobenzyl vs. 4-Chlorobenzyl: The target compound’s 2-chlorobenzyl group differs from 4-chlorobenzyl analogues (e.g., 2-chloro-N-(4-chlorobenzyl)acetamide in ).
  • 4-Fluorophenyl vs. 2-Fluorobenzyl: The 4-fluorophenyl group in the target compound contrasts with 2-fluorobenzyl substituents (e.g., in ). Fluorine’s electronegativity enhances polarity, but its position (para vs. ortho) influences molecular dipole moments and π-π stacking interactions .

Heterocyclic Core Variations

The fused pyrazolo-triazolo-pyrazine core distinguishes the target compound from other heterocyclic systems:

  • Pyrrolo-Thiazolo-Pyrimidine Cores (): Compounds like 5-(4-methoxyphenyl)-pyrrolo-thiazolo-pyrimidine derivatives exhibit simpler fused rings. The target’s triazolo-pyrazine system introduces additional nitrogen atoms, increasing hydrogen-bonding capacity and metabolic stability .
  • Pyrazolo-Benzothiazine Cores (): The pyrazolo[4,3-c][1,2]benzothiazine core in features a sulfone group, enhancing rigidity and acidity compared to the target’s sulfur-free triazolo-pyrazine system .

Comparative Data Table

Compound Name/Structure Core Structure Substituents Key Properties/Findings Reference
N-(2-chlorobenzyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide Pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine 2-chlorobenzyl, 4-fluorophenyl High structural complexity; potential for bioactivity (inferred) -
5-(4-Methoxyphenyl)-pyrrolo-thiazolo-pyrimidine derivatives Pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine 4-methoxyphenyl, phenyl Synthesized via NaOH-mediated heterocyclization; moderate yields
2-(3,4-Dimethyl-5,5-dioxo-pyrazolo-benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide Pyrazolo[4,3-c][1,2]benzothiazine 2-fluorobenzyl Crystallographically characterized; sulfone enhances rigidity
2-Chloro-N-(4-chlorobenzyl)acetamide Acetamide 4-chlorobenzyl Intermediate in heterocyclic synthesis; para-substitution favors planar geometry

Research Implications and Gaps

  • Bioactivity Potential: While the target compound’s biological data are absent in the evidence, structural parallels to antimicrobial pyrazole-quinazoline derivatives () suggest possible activity against fungal pathogens .
  • Synthetic Challenges: The triazolo-pyrazine core may pose scalability issues compared to simpler pyrrolo-thiazolo systems (), necessitating optimization of cyclization conditions .
  • Substituent Optimization: Comparative studies on chloro/fluoro positioning (e.g., 2-chloro vs. 4-chloro in ) could guide design of derivatives with improved solubility or target affinity .

Q & A

Q. What are the standard synthetic routes for N-(2-chlorobenzyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide?

The synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core via cyclocondensation of precursors like 4-fluorophenyl-substituted pyrazoles with triazole derivatives under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) .
  • Step 2 : Introduction of the thioether linkage by reacting the core with 2-chloro-N-(2-chlorobenzyl)acetamide in the presence of a base (e.g., K₂CO₃) to facilitate nucleophilic substitution .
  • Step 3 : Purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Key Considerations :

  • Use inert atmospheres (N₂/Ar) to prevent oxidation of sulfur-containing intermediates.
  • Monitor reaction progress via TLC or HPLC to optimize yield and minimize byproducts.

Q. What analytical techniques are used to confirm the compound’s structure and purity?

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions often arise from variations in assay conditions or impurity profiles. Methodological strategies include:

  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple concentrations (e.g., 0.1–100 µM) to confirm potency trends .
  • Impurity Profiling : Use LC-MS to identify and quantify byproducts (e.g., des-chloro analogs) that may interfere with bioactivity .
  • Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) alongside cell-based assays .

Q. What strategies optimize the synthetic yield and scalability of this compound?

Q. How do substituent variations (e.g., fluoro vs. chloro groups) impact the compound’s reactivity and bioactivity?

Structure-Activity Relationship (SAR) studies reveal:

  • Electron-Withdrawing Groups (e.g., -F) : Enhance electrophilicity of the pyrazine core, improving kinase inhibition (e.g., IC₅₀ = 12 nM vs. 45 nM for non-fluorinated analogs) .
  • Steric Effects : Bulkier substituents (e.g., -OCH₃) reduce binding affinity to ATP pockets in target proteins by ~30% .
  • Thioether Linkage : Replacing sulfur with oxygen decreases metabolic stability (t₁/₂: 4.2h vs. 1.8h in liver microsomes) .

Methodological Guidance for Data Interpretation

  • Handling Spectral Overlaps in NMR : Use 2D experiments (HSQC, HMBC) to resolve overlapping aromatic signals in the pyrazolo-triazolo-pyrazine core .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes with targets like PARP-1 or EGFR, guided by crystallographic data from analogs .
  • Statistical Validation : Apply ANOVA to compare batch vs. flow synthesis yields, ensuring p < 0.05 for significance .

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